methyl (1S,2R)-1-amino-2-ethylcyclopropane-1-carboxylate
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Overview
Description
methyl (1S,2R)-1-amino-2-ethylcyclopropane-1-carboxylate is a chiral compound with significant interest in various fields of chemistry and biology. This compound is a derivative of 1-aminocyclopropanecarboxylic acid, which is known for its high physiological activity and its role as a plant growth regulator .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (1S,2R)-1-amino-2-ethylcyclopropane-1-carboxylate can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods: Industrial production of this compound often utilizes flow microreactor systems for the direct introduction of functional groups into organic compounds. This method is more efficient, versatile, and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: methyl (1S,2R)-1-amino-2-ethylcyclopropane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in these reactions include diazo compounds, ylides, and carbene intermediates for cyclopropanation . Oxidation reactions often involve the use of strong oxidizing agents, while reduction reactions may use hydrogenation catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyclopropanation reactions yield cyclopropane-containing amino acids, which are valuable intermediates in the synthesis of various bioactive compounds .
Scientific Research Applications
Chemistry: In chemistry, methyl (1S,2R)-1-amino-2-ethylcyclopropane-1-carboxylate is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically defined compounds, which are crucial in the development of pharmaceuticals and agrochemicals .
Biology: In biology, this compound serves as a conformationally rigid analog of natural amino acids. It is used in the study of protein structure and function, as well as in the design of peptidomimetics .
Medicine: In medicine, derivatives of this compound are explored for their potential as antiviral agents. For instance, compounds containing dehydrocoronamic acid residues exhibit high activity against hepatitis C virus protease .
Industry: Industrially, this compound is used in the production of fine chemicals and pharmaceuticals. Its role as a chiral intermediate makes it valuable in the synthesis of enantiomerically pure compounds .
Mechanism of Action
The mechanism of action of methyl (1S,2R)-1-amino-2-ethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. In plants, it acts as a precursor to ethylene, a hormone that regulates various developmental processes . In medicinal applications, its derivatives inhibit viral proteases, thereby preventing viral replication .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other derivatives of 1-aminocyclopropanecarboxylic acid, such as coronamic acid, norcoronamic acid, and allo-coronamic acid . These compounds share structural similarities but differ in their specific functional groups and stereochemistry.
Uniqueness: What sets methyl (1S,2R)-1-amino-2-ethylcyclopropane-1-carboxylate apart is its unique stereochemistry and the presence of an ethyl group on the cyclopropane ring. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
138457-95-1 |
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Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18362 |
Synonyms |
Cyclopropanecarboxylic acid, 1-amino-2-ethyl-, methyl ester, (1S-cis)- (9CI) |
Origin of Product |
United States |
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